Structural and Molecular Weight Differentiation vs. Vistusertib (AZD2014) and AZD8055
The target compound differs from vistusertib (AZD2014) by possessing a free carboxylic acid instead of an N‑methylbenzamide at the 7‑position of the pyrido[2,3-d]pyrimidine core. This substitution reduces the molecular weight by approximately 13 Da compared to vistusertib (C24H27N5O4, MW 449.5 vs. C25H30N6O3, MW 462.5) and alters the hydrogen‑bond donor/acceptor profile from 1 donor/6 acceptors (vistusertib) to 1 donor/5 acceptors (target compound), which is predicted to reduce passive permeability while improving aqueous solubility at physiological pH [1]. Compared to AZD8055 (C25H31N5O4, MW 465.5), the target compound is 16 Da lighter and replaces the neutral 2‑methoxyphenylmethanol group with an ionizable benzoic acid, resulting in a fundamentally different charge state at pH 7.4 [2].
| Evidence Dimension | Molecular weight and ionizable functional group at physiological pH |
|---|---|
| Target Compound Data | MW 449.5; carboxylic acid (predicted pKa ≈ 4.2, ionized at pH 7.4) |
| Comparator Or Baseline | Vistusertib: MW 462.5; neutral N‑methylbenzamide at pH 7.4. AZD8055: MW 465.5; neutral 2‑methoxyphenylmethanol at pH 7.4 |
| Quantified Difference | ΔMW = −13 Da vs. vistusertib; −16 Da vs. AZD8055; charge difference: −1 vs. both at pH 7.4 |
| Conditions | Calculated molecular weight and predicted pKa; structural comparison based on published synthetic schemes |
Why This Matters
The lower molecular weight and anionic character at physiological pH directly affect compound solubility, permeability, and protein binding, making the target compound unsuitable for direct in‑cell mTOR inhibition studies where vistusertib is used, but uniquely valuable as a synthetic intermediate and authentic metabolite standard.
- [1] Pike K, Malagu G, Hummersone M, et al. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorg Med Chem Lett. 2013;23:1212-1216. View Source
- [2] Zhang Y-J, et al. Practical synthesis of Vistusertib (AZD2014), an ATP competitive mTOR inhibitor. Tetrahedron Letters. 2019;60(52):151333. View Source
